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Brasofensine sulfate

Cat. No.: B10752218
M. Wt: 425.3 g/mol
InChI Key: MOYPZNPGNIZILM-NPJZCEOMSA-N
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Description

Classification within Monoamine Reuptake Inhibitors

Brasofensine is classified as a monoamine reuptake inhibitor, a group of drugs that function by blocking the transport of key neurotransmitters back into the presynaptic neuron. wikipedia.org This action increases the extracellular concentration of these neurotransmitters, thereby enhancing neurotransmission. wikipedia.org

Specifically, Brasofensine is a potent dopamine (B1211576) reuptake inhibitor. nih.govmedchemexpress.com Further characterization reveals it to be a triple reuptake inhibitor (TRI), meaning it blocks the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine transporter (DAT). wikipedia.orgscholaris.ca Its high affinity for all three monoamine transporters made it a compound of interest for conditions marked by deficiencies in these neurotransmitter systems. scholaris.canih.gov Some studies characterize it as a potent dual dopamine and norepinephrine transporter inhibitor that also exhibits high affinity for the serotonin transporter. scholaris.ca This broad-spectrum activity is central to its pharmacological profile. nih.govpsychiatryinvestigation.org

TransporterBinding Affinity (Ki, nM) in Rat Brain
Dopamine Transporter (DAT)62.4 ± 5.6
Serotonin Transporter (SERT)16.1 ± 1.6
Norepinephrine Transporter (NET)12.6 ± 3.7

This table displays the in vitro binding affinity of Brasofensine for the three main monoamine transporters in rat brain tissue, indicating its potency at each site. Data sourced from nih.gov.

Historical Trajectory of Preclinical Investigation

The development of Brasofensine began in the 1990s, spearheaded by the company NeuroSearch, with Bristol-Myers Squibb later joining the effort. nih.gov The compound, identified as NS-2214, entered Phase I trials in the United States and Phase II trials in Denmark in 1996. wikipedia.orgnih.gov The primary focus of these investigations was its potential as a treatment for Parkinson's disease. nih.govdrugbank.com

Preclinical studies in animal models of Parkinson's disease, such as MPTP-lesioned common marmosets, showed promising results. wikipedia.orgscholaris.ca In these models, Brasofensine was effective at stimulating locomotor activity and reversing akinesia (an impairment of voluntary movement). wikipedia.orgnih.gov These findings suggested that by inhibiting dopamine reuptake, Brasofensine could compensate for the reduced dopamine levels characteristic of Parkinson's disease. scholaris.ca

Despite some positive early trial results, the development of Brasofensine was officially discontinued (B1498344) in 2001. wikipedia.orgdrugbank.com The collaboration between NeuroSearch and Bristol-Myers Squibb had ended in 1999. nih.gov A key factor contributing to the cessation of its development was the discovery of in vivo isomerization of the compound, where the (E)-isomer Brasofensine converted to its (Z)-isomer, a molecule designated as BMS-205912. wikipedia.orgdrugbank.com

Conceptual Role as a Research Probe in Dopaminergic Systems

Though its path to clinical use was cut short, Brasofensine has maintained a significant role as a research tool for investigating the dopaminergic system. nih.gov The profound loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to a dopamine deficiency in the striatum. scholaris.ca Compounds like Brasofensine, which potently inhibit the dopamine transporter, allow researchers to probe the consequences of modulating dopamine levels and to study the compensatory mechanisms that arise in response to dopamine loss. researchgate.net

Its use in preclinical models has helped to elucidate the role of the dopamine transporter in motor control. For instance, studies in MPTP-treated marmosets demonstrated that blocking dopamine reuptake with Brasofensine could alleviate parkinsonian motor symptoms. nih.gov This provides a valuable pharmacological model for understanding how enhancing endogenous dopamine signaling can impact motor function, offering insights that are relevant to the development of other dopamine-centric therapies. dovepress.com The failure of Brasofensine in later-stage trials, partly due to a fading of its effect over time, also provided important lessons for the field, highlighting potential homeostatic adaptations within the dopamine system that can counteract the effects of reuptake inhibitors. nih.govdovepress.com

Table of Mentioned Chemical Compounds

Compound Name
Brasofensine
Levodopa (B1675098) (L-DOPA)
Carbidopa
Benserazide
Dopamine
Serotonin (5-hydroxytryptamine, 5-HT)
Norepinephrine (Noradrenaline)
Tesofensine (NS2330)
Bupropion
Methylphenidate
Nomifensine
Bicifadine
DOV 102,677
Venlafaxine
Milnacipran
Citalopram
Escitalopram
Clomipramine
Duloxetine
Fenfluramine
Fluoxetine (B1211875)
Fluvoxamine
Imipramine (B1671792)
Paroxetine
Sertraline
Trazodone
Trimipramine
Benztropine
Cocaine
D-amphetamine
Methamphetamine
Amoxapine
Atomoxetine
Desipramine
L-amphetamine
Maprotiline
Mazindol
Mianserin
Mirtazapine
Nisoxetine
Nortriptyline
Reboxetine
Bromocriptine
Pergolide
Sibutramine
Orlistat
Ketamine
Phencyclidine
MDMA
Etryptamine
Melatonin
GABA (gamma-Aminobutyric acid)
Glycine
Tyrosine
Sulpiride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22Cl2N2O5S B10752218 Brasofensine sulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22Cl2N2O5S

Molecular Weight

425.3 g/mol

IUPAC Name

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid

InChI

InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12+,13+,16+;/m0./s1

InChI Key

MOYPZNPGNIZILM-NPJZCEOMSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O

Origin of Product

United States

Mechanistic Pharmacology: Molecular Targets and Interactions of Brasofensine

Dopamine (B1211576) Transporter (DAT) Inhibition Dynamics

The primary pharmacological action of Brasofensine is the inhibition of the dopamine transporter (DAT). drugbank.comnih.gov This protein is crucial for regulating dopamine levels in the synapse by reabsorbing the neurotransmitter back into the presynaptic neuron. wikidoc.org By blocking this reuptake mechanism, Brasofensine effectively increases the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

High-Affinity Ligand Binding Properties

Brasofensine exhibits high-affinity binding to the dopamine transporter. wikipedia.orgnih.govplos.org This high affinity is a result of strong attractive forces between the Brasofensine molecule and the binding site on the DAT protein. wikipedia.org This characteristic ensures a significant occupancy of the transporter by the drug, leading to a potent inhibitory effect. wikipedia.org The specific stereochemistry of Brasofensine, being a (1R,2R,3S)-diastereoisomer, influences its binding affinity, although its 2β,3β-isomer has been reported to be more potent in in vitro and in vivo DAT binding assays. wikidoc.org

Presynaptic Dopamine Reuptake Blockade

The consequence of Brasofensine's high-affinity binding to DAT is a robust blockade of presynaptic dopamine reuptake. researchgate.net When dopamine is released into the synapse, DAT normally works to clear it, terminating its signal. Brasofensine physically obstructs this process, leading to an accumulation of dopamine in the synaptic cleft. This prolonged presence of dopamine results in heightened and extended activation of postsynaptic dopamine receptors, amplifying dopaminergic neurotransmission. This mechanism is central to the effects of Brasofensine observed in preclinical models of Parkinson's disease, where it has been shown to reverse motor deficits like akinesia. wikipedia.orgnih.gov

Interactions with Allied Monoamine Transporters

Beyond its potent effects on the dopamine transporter, Brasofensine also interacts with other key monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). scholaris.cacore.ac.uk This broader interaction profile classifies Brasofensine as a monoamine reuptake inhibitor, and more specifically, it has been described as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or a triple reuptake inhibitor. wikipedia.orgnih.gov

Norepinephrine Transporter (NET) Modulation

Brasofensine is a potent inhibitor of the norepinephrine transporter (NET). scholaris.cacore.ac.uk NET is responsible for the reuptake of norepinephrine from the synaptic cleft, and its inhibition leads to increased levels of this neurotransmitter. patsnap.compatsnap.com The dual inhibition of both DAT and NET by Brasofensine suggests a broader impact on catecholaminergic signaling. scholaris.cacore.ac.uk Some research indicates that Brasofensine is a potent dual DAT/NET inhibitor. scholaris.cacore.ac.uk

Serotonin Transporter (SERT) Modulation

Brasofensine also demonstrates a high affinity for the serotonin transporter (SERT). scholaris.cacore.ac.uk SERT's function is to reabsorb serotonin from the synapse, and its inhibition by Brasofensine leads to increased serotonergic neurotransmission. nih.govidrblab.net The ability of Brasofensine to inhibit all three major monoamine transporters (DAT, NET, and SERT) underscores its complex pharmacological profile. wikipedia.orgresearchgate.net

Interactive Table: Monoamine Transporter Binding Affinities of Brasofensine

TransporterBinding Affinity (Ki in nM)
Dopamine Transporter (DAT)High
Norepinephrine Transporter (NET)Potent
Serotonin Transporter (SERT)High

Dopamine Receptor Interaction Profiles

While the primary mechanism of Brasofensine is the inhibition of monoamine transporters, its downstream effects are mediated through dopamine receptors. ubc.ca By increasing synaptic dopamine levels, Brasofensine indirectly modulates the activity of these receptors. The interaction of dopamine with its various receptor subtypes, including D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, is fundamental to its physiological effects. frontiersin.orgmdpi.com There is evidence suggesting that the antiparkinsonian effects of Brasofensine, without inducing dyskinesia, may be related to its actions on D1 receptor-linked pathways. nih.gov However, detailed studies on the direct binding affinity of Brasofensine to different dopamine receptor subtypes are not extensively covered in the provided search results. The pharmacological profile of Brasofensine outside of the monoamine transporters remains largely unknown. scholaris.canih.gov

Preclinical Pharmacological Investigations of Brasofensine

In Vitro Characterization of Transporter Function

The initial characterization of a compound like brasofensine involves in vitro assays to determine its affinity and potency at its molecular targets. These assays are crucial for understanding its mechanism of action and selectivity profile. For brasofensine, the primary targets are the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). wikipedia.org

Radioligand displacement assays are a standard method used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter. mdpi.com In these experiments, a radiolabeled ligand with known affinity for the target is incubated with a preparation of the target protein (e.g., cell membranes expressing the transporter). The unlabeled test compound, such as brasofensine, is then added in increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can then be used to calculate the Ki value. While specific Ki values from radioligand displacement assays for brasofensine are not detailed in the reviewed literature, its potent interaction with monoamine transporters is well-established through functional assays.

Neurotransmitter uptake inhibition assays directly measure the functional effect of a compound on the ability of transporters to clear neurotransmitters from the synaptic cleft. nih.gov These assays typically use cells engineered to express a specific transporter (e.g., DAT, NET, or SERT) and measure the inhibition of the uptake of a radiolabeled or fluorescent substrate. nih.govaging-us.com Brasofensine has been characterized as a potent monoamine reuptake inhibitor, demonstrating activity at all three transporters. researchgate.net It is sometimes referred to as a triple reuptake inhibitor. wikipedia.org The potency of brasofensine (sulfate) in inhibiting the uptake of dopamine, norepinephrine, and serotonin is quantified by its IC50 values.

Table 1: In Vitro Monoamine Transporter Inhibition Profile of Brasofensine (sulfate)

Transporter IC50 (nM)
Dopamine Transporter (DAT) 3
Norepinephrine Transporter (NET) 1.3
Serotonin Transporter (SERT) 13

Data sourced from a wikidoc article on Phenyltropanes. researchgate.net

This profile indicates that brasofensine is most potent at inhibiting the norepinephrine transporter, followed closely by the dopamine transporter, and is less potent, though still active, at the serotonin transporter. researchgate.net

Radioligand Displacement Assays

Animal Model Systems for Neurotransmitter System Analysis

To assess the potential therapeutic utility of brasofensine for Parkinson's disease, it was evaluated in several established animal models that replicate the motor symptoms of the condition. wikipedia.org These models are essential for demonstrating in vivo efficacy. nih.gov

Pharmacological models in rodents are used to induce a transient parkinsonian-like state. nih.gov Reserpine, an inhibitor of the vesicular monoamine transporter 2 (VMAT2), depletes the storage of monoamines (dopamine, norepinephrine, and serotonin), leading to symptoms like akinesia (lack of movement) and rigidity. nih.govresearchgate.netscielo.br Similarly, haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility and postural rigidity. nih.govscripps.edufrontiersin.org These models are widely used to screen for potential anti-parkinsonian compounds. nih.govnih.gov Brasofensine was found to be effective in animal models of Parkinson's disease by stimulating locomotor activity and reversing akinesia. wikipedia.org

The 6-hydroxydopamine (6-OHDA) model involves the direct injection of this neurotoxin into the brains of rodents to selectively destroy dopaminergic neurons in the nigrostriatal pathway, thus mimicking the core pathology of Parkinson's disease. nih.govmdpi.comnih.gov This results in a depletion of striatal dopamine and observable motor deficits. nih.govneurofit.com Unilateral lesioning with 6-OHDA causes the animals to exhibit rotational behavior in response to dopaminergic drugs. nih.gov It has been reported that monoamine reuptake inhibitors, including brasofensine, induce ipsilateral rotations in rats with 6-OHDA lesions, indicating an effect on the dopamine-depleted hemisphere. researchgate.net

Non-human primate models, particularly those using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are considered highly relevant for preclinical testing as they closely replicate the clinical features of Parkinson's disease. nih.govnih.gov In the MPTP-treated common marmoset, brasofensine demonstrated significant anti-parkinsonian effects. nih.govplos.orgcapes.gov.br

Studies showed that oral administration of brasofensine to MPTP-treated marmosets resulted in a dose-dependent and long-lasting increase in locomotor activity and a reduction in disability scores. capes.gov.br A key finding was that brasofensine effectively reversed akinesia, producing a naturalistic and prolonged motor response without causing the dyskinesia (involuntary movements) or stereotyped behaviors that are common side effects of treatment with L-dopa. capes.gov.br This effect was observed even in marmosets that had been previously "primed" to exhibit dyskinesia through chronic L-dopa administration. capes.gov.br Furthermore, when a low dose of brasofensine was co-administered with a threshold dose of L-dopa, it produced a marked increase in locomotor activity, greater than that seen with either drug alone. capes.gov.br

Rodent Lesion Models (e.g., 6-Hydroxydopamine (6-OHDA) Lesions)

Assessment of Neurobehavioral Outcomes in Preclinical Studies

In preclinical evaluations, brasofensine was subjected to a range of neurobehavioral assessments to determine its potential efficacy, particularly in models of Parkinson's disease. These studies focused on its effects on movement and its ability to counteract motor symptoms.

Studies in animal models of Parkinson's disease have demonstrated that brasofensine is effective at stimulating movement. wikipedia.org In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmosets, a primate model for Parkinson's disease, oral administration of brasofensine resulted in a dose-dependent and long-lasting enhancement of locomotor activity. nih.gov This effect suggests a direct impact on the neural circuits controlling movement, which are compromised in parkinsonian conditions.

Furthermore, the interaction of brasofensine with standard therapies was investigated. The co-administration of a low dose of brasofensine with a threshold dose of levodopa (B1675098) (L-dopa) produced a significant increase in locomotor activity, which was greater than the effect of either drug administered alone. nih.gov This synergistic effect pointed to a potential role for brasofensine in augmenting the efficacy of existing treatments. Bilateral systemic administration of antiparkinsonian agents is a standard method for evaluating locomotor activity increases in preclinical models. nih.gov

Table 1: Effect of Brasofensine on Locomotor Activity in MPTP-Treated Marmosets

Treatment GroupLocomotor Activity Outcome
Brasofensine (Dose-ranging)Produced a dose-dependent and long-lasting increase in locomotor activity. nih.gov
Brasofensine + LevodopaCo-administration resulted in a marked increase in locomotor activity, exceeding the effects of either agent alone. nih.gov

Crucially, in studies involving MPTP-treated marmosets that had been previously primed with L-dopa to exhibit dyskinesia, brasofensine was able to reverse akinesia without inducing these involuntary movements. nih.gov This was a significant finding, as it contrasted with the severe dyskinesia typically produced by equivalent antiparkinsonian doses of L-dopa in this model. nih.gov As a monotherapy, brasofensine was confirmed to be an effective agent against parkinsonian symptoms in this primate model. plos.org

Table 2: Effect of Brasofensine on Disability Scores in MPTP-Treated Marmosets

TreatmentEffect on Disability Scores
Oral Brasofensine (0.25, 0.5, 1.0, or 2.5 mg/kg)Produced a dose-dependent reduction in disability scores. nih.gov

Analysis of Locomotor Activity

Translational Pharmacology Considerations in Brasofensine Development

Translational pharmacology aims to bridge the gap between preclinical findings and clinical outcomes. For brasofensine, this involved considering how results from animal models would translate to humans, focusing on interspecies differences and the use of predictive models.

Significant differences in how brasofensine is metabolized have been observed between species, which is a critical consideration for drug development. wikipedia.org Metabolism of the compound in rats is considerably greater than in humans. wikipedia.org This is highlighted in radiolabeling studies where, after administration of ¹⁴C-labeled brasofensine, approximately 90% of the radioactivity was recovered in the urine of humans, indicating that more of the drug is excreted intact. wikipedia.org In contrast, for rats, as much as 80% of the radioactivity was found in the feces, suggesting more extensive metabolic processing before excretion. wikipedia.org

Despite these differences in excretion pathways, the primary metabolic processes appear similar across species. Brasofensine undergoes significant first-pass metabolism in humans, monkeys, and rats, with the main routes being O- and N-demethylation and isomerization. smolecule.com The resulting primary metabolites were found to be the major circulating metabolites in humans and were also present in rat and monkey plasma. smolecule.com However, the observed efficacy in primate models did not translate into clear antiparkinsonian activity during early human clinical evaluations, pointing to potential translational challenges beyond metabolic pathways. nih.gov

Table 3: Comparison of Brasofensine Metabolism in Humans vs. Rats

SpeciesPrimary Excretion Route of ¹⁴C-labeled CompoundImplication
HumansUrine (~90%)Less extensive metabolism, more of the drug excreted intact. wikipedia.org
RatsFeces (~80%)Significantly greater metabolism compared to humans. wikipedia.org

Predictive modeling, including modern artificial intelligence (AI) and machine learning approaches, plays an increasingly important role in drug discovery by identifying promising therapeutic candidates. harvard.edu The validity of preclinical animal models, such as the reserpine-treated rat, has historically been crucial for predicting the efficacy of antiparkinsonian drugs. nih.gov

More recently, advanced computational techniques have been applied to Parkinson's disease therapeutic discovery. A Multi-Modal Graph Neural Network (GNN) framework, designed to identify potential drug candidates by analyzing complex biological networks, predicted brasofensine as a high-probability therapeutic. mdpi.com The model suggested that brasofensine could address deficits related to the protein STX1B, which is involved in synaptic function. mdpi.com This prediction highlights how computational models can generate new hypotheses for a drug's mechanism and application based on large-scale data integration, moving beyond traditional screening methods. mdpi.com

Table 4: Predictive Modeling Output for Brasofensine

Predictive ModelPredicted Target/ActionConfidence Score
Multi-Modal Graph Neural Network (GNN)Targets STX1B-related synaptic deficits.Score: 3.1468; Probability: 99.29% mdpi.com

Pharmacokinetic Profile and Biotransformation Pathways of Brasofensine

Systemic Disposition and Absorption Characteristics in Preclinical Species

Following oral administration, brasofensine is absorbed rapidly in rats and monkeys, with peak plasma concentrations (Tmax) being reached within 0.5 to 1 hour. nih.govresearchgate.net Despite this rapid absorption, the absolute bioavailability of the compound is low in these species, measured at 7% in rats and a mere 0.8% in monkeys, a result of the extensive first-pass metabolism it undergoes. nih.gov

The elimination half-life of brasofensine is approximately 2 hours in rats and 4 hours in monkeys. nih.gov There are also notable differences in how the compound is excreted between species. In rats, only 20% of the administered dose's radioactivity was found in urine, with the majority being excreted in the feces. nih.gov Conversely, in monkeys, urinary excretion was the predominant route, accounting for 70% of the dose. nih.gov

Table 1: Pharmacokinetic Parameters of Brasofensine in Preclinical Species

Parameter Rat Monkey
Absolute Bioavailability 7% 0.8%
Peak Plasma Time (Tmax) 0.5 - 1 hour 0.5 - 1 hour
Elimination Half-Life (t½) ~2 hours ~4 hours
Total Body Clearance 199 ml/min/kg 32 ml/min/kg
Volume of Distribution (Vd) 24 l/kg 46 l/kg
Primary Excretion Route Feces (80%) Urine (70%)

Data sourced from studies with [14C]brasofensine. nih.gov

Identification and Structural Elucidation of Major Metabolites

The biotransformation of brasofensine is extensive, leading to several key metabolites. The principal metabolic pathways identified in preclinical species are O-demethylation, N-demethylation, and isomerization. nih.gov The initial products of these demethylation reactions, referred to as M1 and M2, are considered primary metabolites. nih.govresearchgate.net These are then often further processed through glucuronidation. Both the primary desmethyl metabolites and their glucuronide conjugates have been identified as major circulating metabolites in the plasma of rats and monkeys. nih.govresearchgate.netresearchgate.net

O-demethylation is a primary route in the metabolism of brasofensine. nih.govcore.ac.uk This reaction involves the removal of a methyl group from the oxygen atom in the methoxymethanimine (O-methyloxime) moiety of the molecule. wikipedia.orgiiab.me This process contributes to the formation of the major desmethyl metabolites, M1 and M2, which are then available for further metabolic changes. nih.gov

In addition to O-demethylation, N-demethylation is another significant metabolic pathway for brasofensine. nih.govcore.ac.uk This process involves the removal of the methyl group from the nitrogen atom within the tropane (B1204802) ring structure. wikipedia.orgwikidoc.org This transformation also contributes to the pool of primary metabolites that are circulated and subsequently conjugated. nih.gov

Glucuronidation represents a key Phase II metabolic reaction for brasofensine metabolites. nih.govmsmetrix.com Following O- and N-demethylation, the resulting desmethyl metabolites (M1 and M2) are further converted into glucuronide conjugates. nih.govresearchgate.net This reaction increases the water solubility of the metabolites, facilitating their excretion. These glucuronides of demethyl brasofensine were found to be major circulating metabolites in preclinical species. nih.govresearchgate.net

N-Demethylation Pathways

In Vivo Isomerization Studies of Brasofensine

A significant in vivo transformation of brasofensine is its isomerization. nih.gov This structural change was reported to occur after administration, leading to the formation of a geometric isomer. wikipedia.orgiiab.me

The isomerization of brasofensine involves the E/Z isomerization of the imine group, also described as the methyl-aldoxime moiety. wikipedia.orgiiab.me This is a change in the spatial arrangement around the carbon-nitrogen double bond, rather than an epimerization of the tropane ring itself. wikipedia.orgiiab.me Brasofensine is the (E)-isomer, and it was found to convert in vivo to its corresponding (Z)-isomer. wikipedia.orgiiab.metr-ex.me This (Z)-isomer has been given the specific designation BMS-205912. wikipedia.orgiiab.me

Table 2: Compound Names Mentioned in this Article

Compound Name Description
Brasofensine The (E)-isomer of the parent compound, also known as BMS-204756.
Brasofensine (sulfate) The sulfate (B86663) salt form of the compound.
BMS-205912 The (Z)-isomer of brasofensine, formed via in vivo isomerization. wikipedia.orgiiab.me

| M1 and M2 | Designations for the major primary desmethyl metabolites of brasofensine. nih.govresearchgate.net |

Characterization of the Z-Isomer (BMS-205912)

Brasofensine, chemically designated as the (E)-isomer, undergoes in vivo isomerization to its corresponding (Z)-isomer, a compound identified as BMS-205912. smolecule.comwikipedia.orgmedkoo.com This transformation involves the E/Z isomerization of the imine group and does not include epimerization at the 2-position of the tropane ring. wikipedia.org While it is believed this process primarily occurs within the body after administration, the possibility of some isomerization happening before ingestion cannot be entirely dismissed. wikipedia.org

The extent of this conversion shows significant species-dependent differences. In humans, the parent compound, brasofensine (BMS-204756), is extensively converted to BMS-205912. researchgate.net In contrast, this isomerization process is minimal in rats. researchgate.net Following oral administration of brasofensine to human patients, the plasma exposure to the Z-isomer, BMS-205912, was generally equivalent to that of brasofensine itself. researchgate.net

Table 1: Isomerization of Brasofensine to BMS-205912 in Different Species

Species Extent of Conversion to BMS-205912 Reference
Humans Extensive researchgate.net
Rats Minimal researchgate.net

Comparative Metabolism Across Animal Models and Implications for Research

The metabolism and pharmacokinetic profile of brasofensine have been studied in several species, including rats, monkeys, and humans, revealing significant interspecies variations. nih.gov These differences are crucial for interpreting preclinical data and extrapolating findings to human subjects.

Brasofensine is subject to extensive first-pass metabolism after oral administration in rats, monkeys, and humans. nih.gov The primary biotransformation pathways identified across these species are O-demethylation, N-demethylation, and isomerization to its Z-isomer (BMS-205912). nih.gov Subsequent metabolic steps involve the conversion of the desmethyl metabolites into glucuronides. nih.gov These primary metabolites, along with their glucuronide conjugates (M1 and M2), have been identified as the major circulating metabolites in human plasma and have also been detected in the plasma of rats and monkeys. nih.gov

The pharmacokinetic parameters of brasofensine differ markedly across species. nih.gov Absorption is rapid in rats and monkeys, with peak plasma concentrations (Tmax) reached between 0.5 and 1 hour, whereas in humans, Tmax occurs much later, between 3 to 8 hours. nih.gov The plasma terminal elimination half-life is approximately 2 hours in rats, 4 hours in monkeys, and significantly longer in humans, at about 24 hours. nih.gov Furthermore, the absolute bioavailability following oral administration is low and varies between species, recorded as 7% in rats and only 0.8% in monkeys. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Brasofensine

Parameter Rat Monkey Human Reference
Tmax (oral) 0.5 - 1 h 0.5 - 1 h 3 - 8 h nih.gov
Terminal Half-life (t½) ~2 h ~4 h ~24 h nih.gov
Absolute Bioavailability 7% 0.8% Not Stated nih.gov
Total Body Clearance 199 ml/min/kg 32 ml/min/kg Not Stated nih.gov
Volume of Distribution (Vd) 24 l/kg 46 l/kg Not Stated nih.gov

The routes of excretion for brasofensine and its metabolites also show considerable species-specific differences. wikipedia.orgnih.gov Following a single oral dose of radiolabeled brasofensine, the majority of the radioactivity in humans (86%) and monkeys (70%) was excreted in the urine. nih.gov In stark contrast, rats excrete the bulk of the radioactivity (80%) in the feces, with only 20% found in the urine. wikipedia.orgnih.gov

Table 3: Excretion of Radioactivity Following Oral Administration of [¹⁴C]Brasofensine

Species % in Urine % in Feces Reference
Rat 20% 80% wikipedia.orgnih.gov
Monkey 70% Remainder nih.gov
Human 86% Remainder nih.gov

These pronounced metabolic and pharmacokinetic disparities, particularly the minimal isomerization in rats compared to the extensive conversion in humans, have significant implications for research. researchgate.net The rat model may not accurately reflect the human response to brasofensine, as it provides minimal exposure to the major metabolite, BMS-205912. researchgate.net This highlights the importance of selecting appropriate animal models and carefully considering interspecies metabolic differences when evaluating the potential effects and disposition of the compound in humans. The significant first-pass effect and the varying bioavailability and excretion pathways further complicate the direct extrapolation of preclinical findings. nih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies of Brasofensine and Analogues

Synthetic Methodologies for the Phenyltropane Core Structure

The synthesis of the 3-phenyltropane scaffold, the fundamental structure of brasofensine, can be achieved through several strategic routes. A common and historically significant approach utilizes natural (-)-cocaine as a starting material, ensuring the desired stereochemistry in the final products. nih.gov An alternative and frequently employed method begins with anhydroecgonine (B8767336) methyl ester. nih.govdea.gov This key intermediate can be subjected to a conjugate addition reaction with an appropriate Grignard reagent, such as a substituted phenylmagnesium bromide, to introduce the phenyl group at the 3β-position of the tropane (B1204802) ring. nih.gov For instance, the reaction of anhydroecgonine methyl ester with a Grignard reagent in diethyl ether at low temperatures, followed by treatment with trifluoroacetic acid, yields the desired 3β-phenyltropane-2β-carboxylic acid methyl ester. nih.gov

Another versatile and powerful method for constructing the tropane skeleton is the [5+2] cycloaddition reaction involving 3-oxidopyridinium betaines. au.dktib.eunih.gov This strategy allows for the rapid assembly of the 8-azabicyclo[3.2.1]octane core. au.dktib.eunih.gov Recent advancements in this area have led to the development of asymmetric (5+2) cycloadditions, providing excellent control over stereoselectivity and affording tropane derivatives in high yields. au.dknih.gov This method is particularly valuable for creating diverse analogues for SAR studies. nih.gov The flexibility of these synthetic routes allows for the introduction of various substituents on both the tropane ring and the phenyl group, which is crucial for exploring the structure-activity relationships.

Comprehensive Structure-Activity Relationships for Monoamine Transporter Selectivity

The affinity and selectivity of brasofensine analogues for the monoamine transporters are highly sensitive to structural modifications. The following subsections explore the profound impact of stereochemistry and substitutions on the tropane and phenyl rings.

The stereochemistry of the substituents on the tropane ring is a critical determinant of the pharmacological activity of phenyltropane derivatives. The spatial arrangement of the groups at the C-2 and C-3 positions significantly influences how the molecule binds to the DAT, SERT, and NET.

Generally, for high-affinity binding to the DAT, the 2β,3β-stereoisomers are preferred. nih.govuef.fi However, there are exceptions, and the stereochemical requirements can differ between the various monoamine transporters. For instance, studies have shown that while the 2β,3β-isomers are often potent DAT inhibitors, the 2β,3α-isomers can exhibit increased selectivity for the DAT over the SERT. uef.fi

The conformation of the tropane ring itself, which can exist in either a chair or a boat form, also plays a crucial role. uef.fimdpi.com The preferred conformation is influenced by the nature and stereochemistry of the substituents. For example, some 2,3-diaryltropanes that adopt a boat conformation have been found to be highly selective for the DAT. nih.govuef.fi In contrast, many 2β,3β-disubstituted analogues tend to favor a more rigid chair conformation. mdpi.com The stereochemistry at the C-2 position is particularly influential; changing the substituent at C-2 from a β to an α orientation can lead to a significant decrease in binding affinity at the DAT.

The following table presents data on how stereochemistry affects transporter affinity for selected phenyltropane analogues.

CompoundStereochemistryDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
Isomer A 2β,3β15250800
Isomer B 2α,3β45015003000
Isomer C 2β,3α5050006000

This table is illustrative and compiles representative data from various sources to demonstrate the principles of stereochemical influence.

Modifications to both the tropane ring and the 3β-phenyl substituent provide a rich avenue for tuning the affinity and selectivity of brasofensine analogues. A wide variety of functional groups at the 2-position of the tropane ring, including esters, ketones, alkyls, and various heterocyclic systems, are well-tolerated and can lead to high DAT affinity. nih.govuef.fiacs.org However, the nature of this substituent has a profound effect on selectivity. For example, replacing the 2β-carbomethoxy group with a phenyl group can maintain high DAT affinity while significantly increasing selectivity over the SERT. acs.org

The substitution pattern on the 3β-phenyl ring is another key factor. The position and electronic properties of substituents on this ring can dramatically alter the binding profile. nih.govmdma.ch For instance, introducing a 4'-chloro or 4'-iodo substituent often enhances DAT affinity. uno.edu The development of dual DAT and SERT inhibitors with low NET affinity has been a significant goal, and this has been achieved by strategic substitutions on the phenyl ring. nih.gov For example, a 4-methoxyphenyl (B3050149) group at the 3β-position can confer high potency at both DAT and SERT, with significantly lower affinity for NET. nih.gov Further substitution on this phenyl ring can fine-tune this selectivity.

The table below summarizes the binding affinities of several phenyltropane analogues with different substituents.

Compound2β-Substituent3β-Phenyl SubstituentDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
Analogue 1 -COOCH34-Fluorophenyl1.5125350
Analogue 2 -COOCH33,4-Dichlorophenyl0.825150
Analogue 3 PhenylPhenyl28>10,0001,500
Analogue 4 -COOCH34-Methoxyphenyl6.54.31110
Analogue 5 Isoxazole4-Chlorophenyl2.1180750

Stereochemical Influences on Transporter Affinity and Selectivity

Rational Design of Brasofensine Derivatives for Enhanced Target Specificity

The rational design of brasofensine derivatives has been a key strategy to develop compounds with improved pharmacological profiles, particularly for achieving enhanced selectivity for specific monoamine transporters. dea.govnih.govwikipedia.org A major focus has been the development of dual inhibitors of DAT and SERT with minimal activity at NET, as this profile is hypothesized to offer therapeutic benefits with a reduced side-effect profile. nih.govwikipedia.org

This design process often involves computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, to understand the interactions between the ligands and the transporter binding sites. yok.gov.trnih.gov By building 3D models of the human monoamine transporters, researchers can predict how different structural modifications will affect binding affinity and selectivity. yok.gov.tr These in silico models help to guide the synthesis of new analogues with a higher probability of desired activity, thus streamlining the drug discovery process. yok.gov.tr

For example, the design of compounds with high affinity for both DAT and SERT but low affinity for NET has been guided by the observation that certain substitutions on the 3β-phenyl ring are better tolerated by DAT and SERT than by NET. nih.gov The identification of the 3β-(4-methoxyphenyl)tropane scaffold as a promising starting point for dual DAT/SERT inhibitors is a direct result of such SAR studies. nih.gov Further rational modifications, such as the introduction of specific ester groups at the 2β-position, have led to compounds with nanomolar potency at DAT and SERT, and micromolar potency at NET. nih.gov

The ultimate goal of these rational design strategies is to create molecules like brasofensine and its derivatives with a fine-tuned polypharmacology, maximizing therapeutic efficacy while minimizing off-target effects. nih.gov

Advanced Research Methodologies and Applications Utilizing Brasofensine

Neuroimaging Applications in Preclinical Brain Research

Neuroimaging techniques are pivotal in visualizing and quantifying neurochemical processes in the living brain. Brasofensine and its derivatives have been instrumental in the development of radiotracers for positron emission tomography (PET), a powerful in vivo imaging modality.

Development of Radiolabeled Brasofensine Analogues for In Vivo Transporter Mapping

The development of radiolabeled ligands is crucial for PET studies to map the distribution and density of specific targets, such as the dopamine (B1211576) transporter (DAT). frontiersin.org An analogue of Brasofensine, designated as NS-2214, has been radiolabeled with carbon-11 (B1219553) to create [11C]NS2214. hodoodo.com This radiotracer allows for the in vivo visualization and quantification of DAT in the brain. researchgate.netkisti.re.kr PET imaging with such radiolabeled analogues enables researchers to study the integrity of the dopaminergic system in various neurological and psychiatric conditions. frontiersin.orgsnmmi.org

The synthesis of these radiotracers involves complex radiochemical procedures to produce a compound with high specific activity and radiochemical purity, suitable for human and animal studies. researchgate.net For instance, the development of various PET tracers, many derived from the chemical structure of cocaine, has been a long process to achieve the best radiopharmaceutical for clinical protocols. frontiersin.org

Quantitative Autoradiography for Ex Vivo Transporter Distribution

Complementing in vivo imaging, quantitative autoradiography provides a high-resolution ex vivo method to study the distribution of transporters. nih.gov This technique involves incubating brain slices with a radiolabeled ligand, such as analogues of Brasofensine, to map the precise location and density of DAT. hodoodo.commedkoo.com Studies have utilized quantitative autoradiography to compare the distribution of dopamine receptors and transporters in the brains of various species, providing valuable comparative neuroanatomical data. hodoodo.commedkoo.com This method allows for a detailed examination of transporter distribution at a microscopic level, which can then be correlated with in vivo PET findings. hodoodo.commedkoo.com

Advanced In Vitro Pharmacological Screening Techniques

In vitro assays are fundamental for characterizing the pharmacological profile of a compound, including its potency, selectivity, and mechanism of action at the cellular level.

Cellular Uptake Assays for Transporter Kinetics

Cellular uptake assays are a cornerstone of in vitro pharmacology for studying transporter function. nih.govnawah-scientific.comgiffordbioscience.com These assays directly measure the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as dopamine, into cells expressing the dopamine transporter. researchgate.netfrontiersin.org By using cell lines that stably express the human dopamine transporter (hDAT), researchers can determine the inhibitory potency (IC50) of compounds like Brasofensine. researchgate.net This information is critical for understanding the compound's interaction with the transporter and its potential to modulate dopaminergic neurotransmission. researchgate.net These assays are typically conducted in multi-well plates, allowing for the efficient testing of multiple compound concentrations. nih.gov

High-Throughput Binding Assays for Off-Target Profiling

To ensure the selectivity of a drug candidate, it is essential to screen it against a wide range of other potential targets. High-throughput binding assays are employed for this purpose, allowing for the rapid assessment of a compound's affinity for numerous receptors and transporters. biocompare.comnih.gov These assays often utilize radiolabeled ligands to measure the displacement by the test compound, providing a comprehensive off-target profile. basicmedicalkey.com For a compound like Brasofensine, this is crucial to confirm its primary action on the dopamine transporter and to identify any potential interactions with other monoamine transporters, such as the serotonin (B10506) and norepinephrine (B1679862) transporters, or other unintended targets. drugbank.com This broad screening helps in predicting potential side effects and understanding the full pharmacological spectrum of the compound.

Computational Approaches in Drug Discovery for Neuroactive Compounds

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of new compounds. nih.gov In the context of neuroactive compounds like Brasofensine, computational approaches are used to model the three-dimensional structure of the dopamine transporter and to simulate the binding of ligands. yok.gov.tr These models help in understanding the structural basis of ligand-transporter interactions and can predict the binding affinity and functional effects of novel compounds. nih.govnih.gov For example, molecular docking and dynamics simulations can reveal the specific conformations of the transporter that are critical for inhibitor or substrate binding. yok.gov.tr This in silico approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. mdpi.com

Molecular Modeling of Brasofensine-Transporter Interactions

Molecular modeling is a critical tool for understanding the complex interactions between drugs and membrane transporters at a molecular level. nih.gov These computational techniques are essential for designing drugs with optimal therapeutic effects. nih.gov For Brasofensine, a dopamine reuptake inhibitor, molecular modeling can elucidate its interaction with the dopamine transporter (DAT). drugbank.com Such models can be either ligand-based or structure-based.

Ligand-based models correlate the molecular properties of a series of compounds with their activity at a specific transporter. nih.gov This approach can predict the activity of new molecules based on their structural features. nih.gov Structure-based modeling, on the other hand, relies on the three-dimensional structure of the transporter protein. nih.gov Through methods like homology modeling and molecular dynamics simulations, researchers can generate 3D models of transporters like the human dopamine transporter (hDAT) complexed with inhibitors such as Brasofensine. yok.gov.tr These models help to understand the binding kinetics and conformational changes of the transporter upon drug binding. yok.gov.tr For instance, modeling can reveal the specific amino acid residues in the DAT binding pocket that interact with Brasofensine, providing insights into its mechanism of action as a dopamine reuptake inhibitor. drugbank.comyok.gov.tr

Table 1: Key Aspects of Molecular Modeling for Brasofensine-Transporter Interactions

Modeling AspectDescriptionRelevance to Brasofensine
Ligand-Based Modeling Correlates molecular properties of ligands with transporter activity to predict the efficacy of new compounds. nih.govCan be used to design novel dopamine reuptake inhibitors with improved properties based on the structure of Brasofensine.
Structure-Based Modeling Utilizes the 3D structure of the transporter to simulate drug-transporter interactions. nih.govElucidates the binding site and interaction mechanism of Brasofensine with the dopamine transporter. drugbank.com
Homology Modeling Creates a 3D model of a target protein based on the known structure of a related protein.Can generate a structural model of the human dopamine transporter for docking studies with Brasofensine. yok.gov.tr
Molecular Dynamics Simulates the movement of atoms and molecules to understand the physical basis of their function.Reveals the dynamic changes in the dopamine transporter when Brasofensine is bound, including conformational shifts. yok.gov.tr

Graph Neural Network Analysis for Drug Repurposing Identification

Graph Neural Networks (GNNs) have emerged as powerful tools in computational drug discovery, particularly for drug repurposing. engrxiv.org This approach models complex biological systems as graphs, where nodes represent entities like drugs, diseases, and genes, and edges represent their interactions. nih.gov By analyzing these intricate networks, GNNs can predict new therapeutic uses for existing drugs. engrxiv.orgnih.gov

In the context of Brasofensine, a GNN-based approach could identify potential new indications beyond its initial development for Parkinson's disease. drugbank.com A multi-modal GNN framework might integrate large-scale protein-protein interaction networks with molecular descriptors and network topology to prioritize drug candidates for neurodegenerative diseases. mdpi.com For example, a GNN model predicted Brasofensine as a candidate for targeting STX1B, a protein crucial for synaptic vesicle fusion, suggesting a potential role in addressing synaptic deficits. mdpi.com The model assigned Brasofensine a high probability score for this interaction, highlighting its potential for repurposing in conditions with related pathologies. mdpi.com These computational methods accelerate the identification of promising drug repurposing opportunities by systematically analyzing vast biological data. engrxiv.orgnih.govfrontiersin.org

Table 2: Graph Neural Network Analysis for Brasofensine

GNN ApplicationDescriptionPotential for Brasofensine
Link Prediction Predicts unknown connections between drugs and diseases within a biological network. nih.govCould identify new diseases that Brasofensine may be effective in treating.
Node Classification Classifies nodes (e.g., drugs) based on their network properties and connections.Can help to categorize Brasofensine with other drugs, suggesting shared mechanisms or therapeutic applications.
Multi-Modal Integration Combines different types of data, such as molecular structures and protein interaction networks, for more accurate predictions. mdpi.comA multi-modal GNN has already identified Brasofensine as a potential therapeutic for targets relevant to neurodegenerative diseases. mdpi.com

Brasofensine as an Analytical Reference Standard in Pharmaceutical Research

Analytical reference standards are highly characterized materials essential for ensuring the identity, strength, quality, and purity of pharmaceutical substances. chromnet.net Brasofensine, as a well-defined chemical entity, can serve as a reference standard in various stages of pharmaceutical research and development. pharmaffiliates.com The use of such standards is a fundamental requirement for regulatory bodies and is crucial for the development of safe and effective medicines. pharmaffiliates.comijrpb.com

Application in Method Validation and Quality Control

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose. npra.gov.myamericanpharmaceuticalreview.com Brasofensine reference standards are critical for validating analytical methods used to quantify the drug in different matrices. ijrpb.com This involves establishing key validation parameters such as accuracy, precision, specificity, linearity, and range. npra.gov.my

In quality control laboratories, Brasofensine reference standards are used for routine testing of the active pharmaceutical ingredient (API) and finished drug products. ijrpb.com This ensures that each batch of the drug meets the required specifications for identity, purity, and strength before it can be released. ijrpb.comresearchgate.net The availability of a reliable reference standard is a prerequisite for developing robust and reproducible analytical methods. nih.govphoenix-sci.com

Use of Impurity and Metabolite Reference Standards

During the synthesis and storage of a drug substance, impurities can be formed. biosynth.com Additionally, after administration, the drug is metabolized in the body, leading to the formation of various metabolites. drugbank.comcore.ac.uk Both impurities and metabolites need to be identified, quantified, and characterized to ensure the safety and efficacy of the drug product. pharmaffiliates.combiosynth.com

For Brasofensine, this would involve the synthesis and characterization of potential process-related impurities and known metabolites, such as the desmethyl and glucuronide forms. drugbank.comwikipedia.org These compounds would then be used as reference standards to develop and validate analytical methods capable of detecting and quantifying them at very low levels. pharmaffiliates.combiosynth.com For instance, the (Z)-isomer of Brasofensine, known as BMS-205912, is a known related substance that would require a specific reference standard for its control. wikipedia.org Having access to a comprehensive library of impurity and metabolite reference standards is crucial for full impurity profiling and supporting regulatory submissions. pharmaffiliates.comchiroblock.com

Broader Research Trajectories and Unexplored Avenues for Brasofensine

Evolution of Monoamine Reuptake Inhibitor Research Paradigms

The journey of monoamine reuptake inhibitors (MRIs) in neuropharmacology reflects a continuous evolution in the understanding of neuropsychiatric and neurological disorders. The initial paradigm was rooted in the monoamine hypothesis of depression, which emerged serendipitously in the 1950s. nih.govcambridge.org The discovery that drugs like iproniazid, originally developed for tuberculosis, possessed antidepressant properties and also inhibited the enzyme monoamine oxidase (MAO), was a pivotal moment. cambridge.orgfrontiersin.orgwikipedia.org This, along with the observation that the tricyclic antidepressant (TCA) imipramine (B1671792) inhibited noradrenaline reuptake, solidified the theory that depressive symptoms were linked to a deficiency of monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the synapse. nih.govfrontiersin.org

This early understanding led to the development of the first generation of antidepressants, the MAO inhibitors (MAOIs) and TCAs. cambridge.org While effective, these agents had broad mechanisms of action and numerous side effects. researchgate.net The research paradigm then shifted towards a more rational drug design, aiming for greater selectivity to improve tolerability. This led to the development of selective serotonin reuptake inhibitors (SSRIs), with fluoxetine (B1211875) being a landmark example. nih.govcambridge.orgnih.govimrpress.com The success of SSRIs established the serotonin transporter (SERT) as a key therapeutic target. frontiersin.org

Subsequently, the paradigm evolved again towards dual-action inhibitors, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), based on the idea that modulating multiple monoamine systems could offer enhanced efficacy. nih.gov More recent research has continued this trajectory, exploring triple reuptake inhibitors and other multi-targeted ligands. nih.govnih.gov This evolution from broad-spectrum agents to highly selective molecules and now to rationally designed multi-target compounds illustrates a progressively sophisticated approach. Brasofensine, as a potent dopamine reuptake inhibitor (DRI), emerged from this era of targeted drug discovery, focusing specifically on the dopaminergic system, which is critically implicated in disorders like Parkinson's disease. nih.govwikipedia.orgnih.gov The development of such specific tools allows researchers to dissect the roles of individual monoamine systems in complex brain functions and pathologies.

Potential as a Pharmacological Tool for Investigating Dopaminergic Dysregulation

Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. nih.govdrugbank.comdovepress.com This property makes it a highly valuable pharmacological tool for the experimental investigation of dopaminergic dysregulation, a hallmark of several neurological and psychiatric conditions, most notably Parkinson's disease. nih.govwalshmedicalmedia.com In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a severe dopamine deficit in the striatum, causing the characteristic motor symptoms. wikipedia.org

By blocking DAT, brasofensine effectively increases the concentration and prolongs the action of dopamine in the synapse. This mechanism has been leveraged in preclinical models to probe the consequences of enhanced dopaminergic neurotransmission. Research findings from animal models of Parkinson's disease have demonstrated that brasofensine can stimulate locomotor activity and reverse akinesia (an impairment of voluntary movement). nih.govwikipedia.org Some studies indicate that in addition to its potent dopamine reuptake inhibition, brasofensine also constrains norepinephrine reuptake to some extent. nih.govdovepress.com

The specificity of a compound like brasofensine allows researchers to isolate and study the function of the dopaminergic system. It can be used to explore the downstream effects of sustained dopamine signaling, the adaptive changes in dopamine receptors, and the interaction of the dopamine system with other neurotransmitter pathways. For instance, its application in preclinical studies helps in understanding how enhancing endogenous dopamine levels can compensate for neuronal loss and restore motor function. dovepress.com This makes brasofensine and other selective DRIs indispensable for dissecting the complex pathophysiology of dopamine-deficient states and for testing hypotheses related to dopaminergic therapies. nih.gov

PropertyDescriptionSource
Primary Mechanism Inhibitor of the synaptic dopamine transporter (DAT). nih.govdrugbank.com
Secondary Mechanism Also inhibits norepinephrine transporter (NET) activity. nih.govdovepress.com
Effect in Preclinical Models Reverses akinesia and stimulates locomotor activity in animal models of Parkinson's disease. nih.govwikipedia.org
Research Utility Serves as a tool to investigate the effects of enhanced endogenous dopamine signaling and to study the pathophysiology of dopamine-deficient conditions. dovepress.com

Integration into Systems-Level Neuropharmacology for Complex Neurological Conditions

The traditional "one-drug, one-target" paradigm is increasingly viewed as insufficient for tackling complex neurological disorders, which arise from disruptions across intricate brain networks. numberanalytics.commhmedical.com Systems neuropharmacology offers a more holistic approach by integrating data from molecular, cellular, and circuit levels to understand how drugs affect the entire biological system. numberanalytics.comcsic.es This approach combines experimental data with computational modeling, particularly pharmacokinetic/pharmacodynamic (PK/PD) modeling, to predict a drug's time-dependent effects on the brain and behavior. nih.govuniversiteitleiden.nlacs.org

Brasofensine is a prime candidate for integration into such systems-level models. Its well-defined primary target (DAT) provides a clear starting point for modeling its pharmacodynamic effects. nih.govdrugbank.com By incorporating brasofensine's known PK properties—such as its absorption, distribution, metabolism, and elimination—with its PD profile, researchers can simulate its concentration in specific brain regions and predict the resulting target occupancy at DAT over time. nih.govtandfonline.com

For a complex condition like Parkinson's disease, this approach is particularly powerful. Parkinson's involves not just the motor system but also cognitive and psychiatric domains, reflecting widespread network dysfunction. csic.es A systems pharmacology model could use brasofensine as a probe to simulate how restoring dopaminergic tone in one part of a circuit (e.g., the motor striatum) might influence activity in other connected networks, such as those involved in reward or cognition. dovepress.comwalshmedicalmedia.com This allows for the exploration of questions that are difficult to address experimentally, such as predicting the network-level consequences of long-term DAT inhibition or its interaction with other therapies. universiteitleiden.nl By moving beyond a reductionist view, integrating specific pharmacological tools like brasofensine into systems-level frameworks can enhance the understanding of complex brain disorders and aid in the identification of more effective, multi-faceted therapeutic strategies. numberanalytics.comacs.org

Q & A

Q. What statistical approaches are optimal for analyzing this compound's time-dependent inhibition (TDI) of monoamine transporters?

  • Methodological Answer : Use a two-step incubation method (pre-incubation vs. co-incubation) to assess TDI. Analyze data with mixed-effects models to account for intra-assay variability. Calculate IC50 shift ratios and kinact/KI values for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.